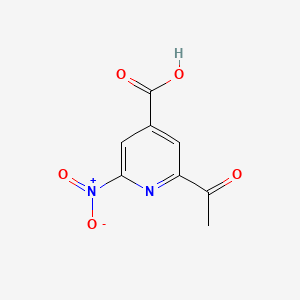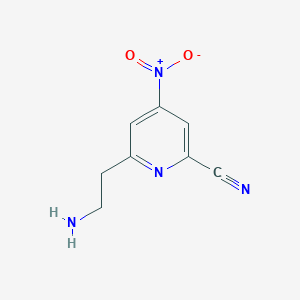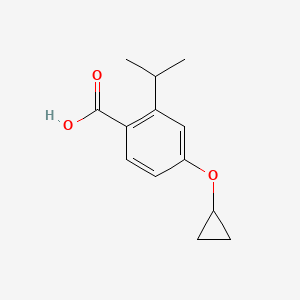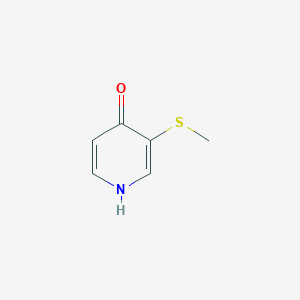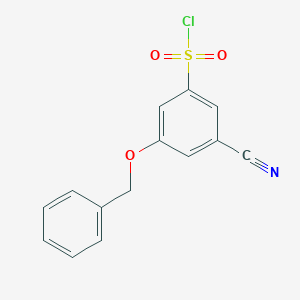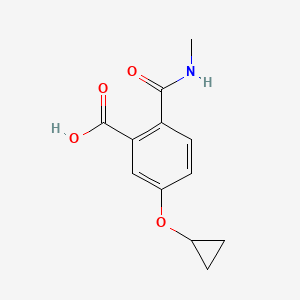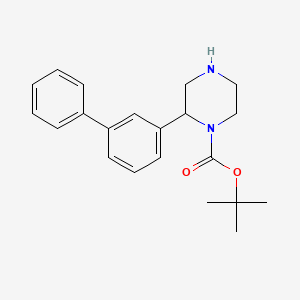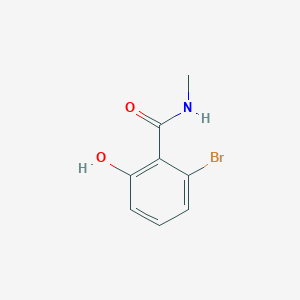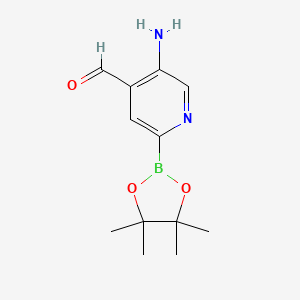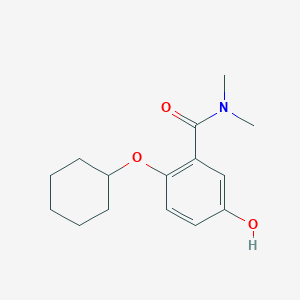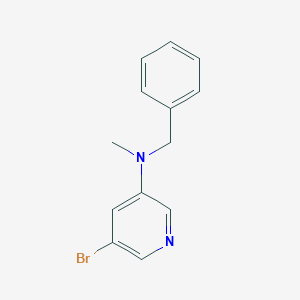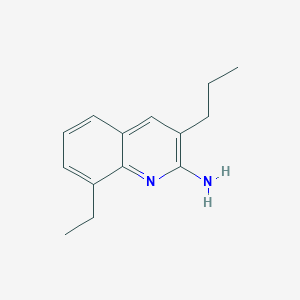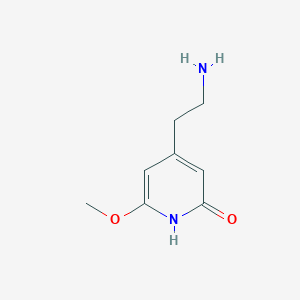
4-(2-Aminoethyl)-6-methoxypyridin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-6-methoxypyridin-2-OL is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features an aminoethyl group at the 4-position and a methoxy group at the 6-position of the pyridine ring, along with a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-methoxypyridin-2-OL typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through cyclization reactions. This can be achieved using methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of Functional Groups: The aminoethyl and methoxy groups are introduced through substitution reactions. For example, the aminoethyl group can be added via nucleophilic substitution using ethylenediamine, while the methoxy group can be introduced through methylation reactions using methanol and a suitable catalyst.
Hydroxylation: The hydroxyl group at the 2-position can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)-6-methoxypyridin-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-6-methoxypyridin-2-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-6-methoxypyridin-2-OL involves its interaction with specific molecular targets and pathways. For example, its aminoethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The methoxy and hydroxyl groups can also contribute to its binding affinity and specificity towards target molecules. Detailed studies on its mechanism of action are essential to fully understand its biological effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)aniline: Similar structure but lacks the methoxy and hydroxyl groups.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of the pyridine ring.
2-(4-Aminophenyl)ethylamine: Similar aminoethyl group but attached to a benzene ring instead of a pyridine ring.
Uniqueness
4-(2-Aminoethyl)-6-methoxypyridin-2-OL is unique due to the presence of the methoxy and hydroxyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific molecular targets and contribute to its potential as a versatile compound in various scientific research applications.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-6-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-5-6(2-3-9)4-7(11)10-8/h4-5H,2-3,9H2,1H3,(H,10,11) |
Clé InChI |
RRKHGBYCKMPROS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=O)N1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


